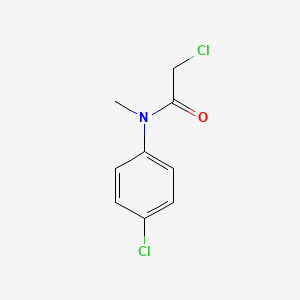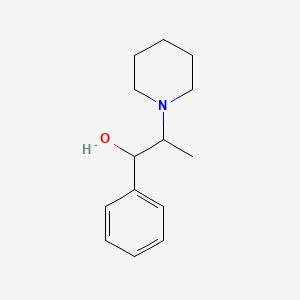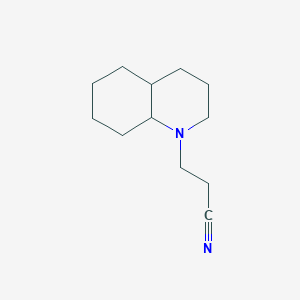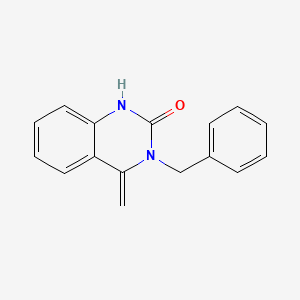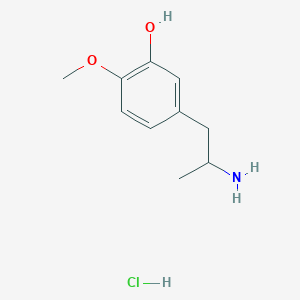
5-(2-Aminopropyl)-2-methoxyphenolhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Aminopropyl)-2-methoxyphenolhydrochloride is a chemical compound that belongs to the class of phenethylamines. It is known for its psychoactive properties and has been studied for its potential applications in various fields, including medicine and pharmacology. The compound is structurally related to other well-known psychoactive substances and has been the subject of scientific research due to its unique chemical properties and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminopropyl)-2-methoxyphenolhydrochloride typically involves several steps, including methylation, formylation, Aldol-type condensation, reduction, and hydrolysis reactions . One common method involves the ammoniation hydrogenation reaction in the presence of a chiral phenethylamine and 2-methoxy-5-(2-oxopropyl)benzsulfamide, catalyzed by Pd/C in an organic solvent . The product is then acidified to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. The process typically involves the use of high-purity starting materials and precise control of reaction conditions to ensure consistent product quality. Techniques such as recrystallization and chromatography are commonly employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Aminopropyl)-2-methoxyphenolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted phenethylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its effects on biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: The compound’s psychoactive properties have led to research into its potential use as a therapeutic agent for conditions such as depression and anxiety.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 5-(2-Aminopropyl)-2-methoxyphenolhydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, disrupting the normal reuptake process and increasing the levels of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission and the psychoactive effects associated with the compound. The molecular targets include serotonin, norepinephrine, and dopamine transporters, as well as various receptor subtypes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Aminopropyl)benzofuran (5-APB): Structurally similar and shares similar psychoactive properties.
6-(2-Aminopropyl)benzofuran (6-APB): Another isomer with comparable effects but different potency and toxicity profiles.
3,4-Methylenedioxyamphetamine (MDA): A related compound with similar mechanisms of action but different chemical structure.
3,4-Methylenedioxymethamphetamine (MDMA): Known for its empathogenic effects, it shares some pharmacological properties with 5-(2-Aminopropyl)-2-methoxyphenolhydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenol ring, which imparts distinct pharmacological properties. Its combination of methoxy and aminopropyl groups contributes to its unique interaction with neurotransmitter systems, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
5-(2-aminopropyl)-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(11)5-8-3-4-10(13-2)9(12)6-8;/h3-4,6-7,12H,5,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZHVRRKLMYJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
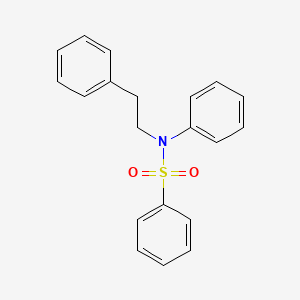

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide](/img/structure/B6748893.png)
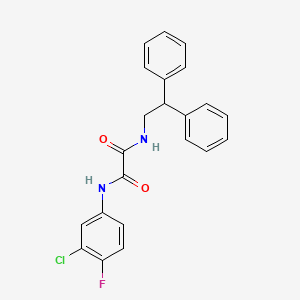
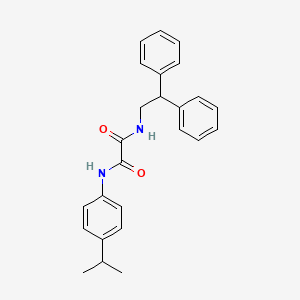
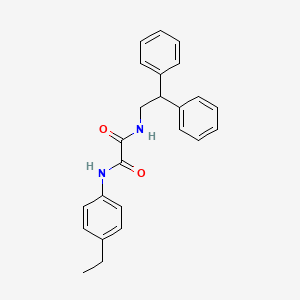
![N-(2,2-diphenylethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B6748925.png)
![1-[3-(morpholin-4-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6748933.png)
![4-[(3,5-Dimethylphenyl)methyl]morpholine](/img/structure/B6748938.png)
